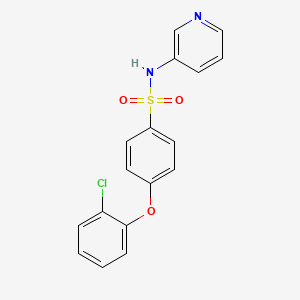

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(2-chlorophenoxy)-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-16-5-1-2-6-17(16)23-14-7-9-15(10-8-14)24(21,22)20-13-4-3-11-19-12-13/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVBIHPTFIGDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Preparation of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride: This intermediate is synthesized by reacting 2-chlorophenol with benzene-1-sulfonyl chloride in the presence of a base such as pyridine.

Coupling with pyridin-3-amine: The final step involves the reaction of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride with pyridin-3-amine to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chlorophenoxy and pyridinyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- N-(3-Acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide (C₂₀H₁₆ClNO₄S) Key Differences: Replaces the pyridin-3-yl group with a 3-acetylphenyl substituent. Impact: The acetyl group introduces a ketone functionality, which may enhance hydrogen-bond acceptor capacity compared to the pyridine ring. However, the absence of the pyridine’s nitrogen could reduce interactions with metal ions or polar residues in enzyme active sites. Molecular Weight: 401.861 g/mol .

- 4-Acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide (C₁₃H₁₂N₂O₃S) Key Differences: Retains the pyridin-3-yl group but lacks the 2-chlorophenoxy substituent. Molecular weight is significantly lower (276.31 g/mol) .

Variations in the Aromatic Substituents

- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) Key Differences: Substitutes the 2-chlorophenoxy group with a pyrazole ring bearing a 4-chlorophenyl group. The methyl group may increase steric hindrance, affecting binding specificity .

- Example 52 (Patent Compound) Structure: Contains a trifluoroacetamido group and tetrahydropyran substituents. Impact: Fluorination improves metabolic stability and lipophilicity. The tetrahydropyran ring may enhance solubility compared to the target compound’s chlorophenoxy group .

Heterocyclic Modifications

- N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Key Differences: Incorporates a quinoxaline ring with a sulfanyl group. Impact: The quinoxaline moiety’s planar structure facilitates intercalation with DNA or aromatic protein residues, a property absent in the target compound. The sulfanyl group introduces redox activity .

- 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide Key Differences: Replaces the sulfonamide with a benzamide scaffold and adds a trifluoromethyl group.

Physicochemical Properties and Pharmacokinetic Implications

- Melting Points : The patent compound in has a melting point of 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable) .

- Solubility : Pyridine-containing analogs (e.g., 4-acetyl-N-(pyridin-3-yl)) may exhibit better aqueous solubility due to the polar nitrogen atom .

Biological Activity

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Formula: C13H11ClN2O3S

Molecular Weight: 306.75 g/mol

CAS Number: [insert CAS number if available]

Structure

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenoxy group and a pyridine moiety. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cardiovascular Effects

Research involving sulfonamide derivatives has shown their impact on cardiovascular function. One study demonstrated that related compounds could decrease coronary resistance and perfusion pressure in isolated rat heart models. This suggests a possible mechanism involving calcium channel modulation, which could be relevant for developing treatments for hypertension or other cardiovascular diseases .

Inhibitory Effects on Enzymes

Sulfonamides are known to inhibit certain enzymes, including carbonic anhydrase and various proteases. The specific activity of this compound in inhibiting these enzymes remains to be fully elucidated but is an area of ongoing research.

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of benzenesulfonamide and tested their antimicrobial activity against standard bacterial strains. The results indicated that modifications in the sulfonamide structure significantly affected their efficacy .

- Cardiovascular Impact : In an experimental setup using isolated rat hearts, the administration of certain benzenesulfonamides led to a notable reduction in coronary resistance, indicating potential for therapeutic use in managing heart conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies using computational models have suggested favorable profiles regarding permeability and bioavailability, although empirical data are still needed to confirm these findings.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.